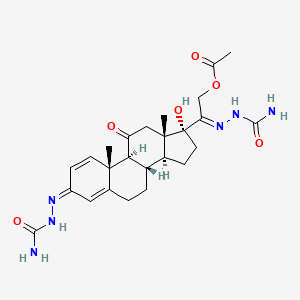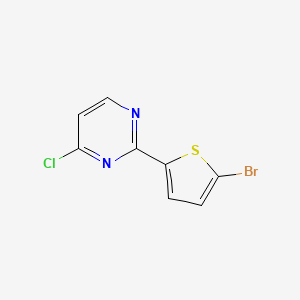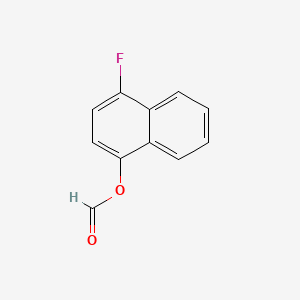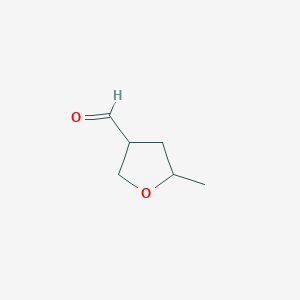
5-Methyloxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyloxolane-3-carbaldehyde: is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound features a methyl group at the 5-position and an aldehyde group at the 3-position of the oxolane ring. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyloxolane-3-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 5-methyloxolane-3-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 5-methyloxolane-3-methanol using supported metal catalysts under controlled conditions. This method offers higher yields and better scalability compared to laboratory-scale syntheses.
Chemical Reactions Analysis
Types of Reactions: 5-Methyloxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, hydrazines
Major Products:
Oxidation: 5-Methyloxolane-3-carboxylic acid
Reduction: 5-Methyloxolane-3-methanol
Substitution: Imines, hydrazones
Scientific Research Applications
5-Methyloxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is employed in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is used in the synthesis of pharmaceutical compounds, including potential drug candidates for treating various diseases.
Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyloxolane-3-carbaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of Schiff bases or other adducts. These interactions can modulate the activity of enzymes or other proteins, thereby exerting biological effects.
Comparison with Similar Compounds
5-Methyloxolane-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.
4-Methyloxolane-3-carbaldehyde: Similar structure but with the methyl group at the 4-position.
5-Ethyloxolane-3-carbaldehyde: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 5-Methyloxolane-3-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which can influence its reactivity and the types of reactions it undergoes. This unique structure makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
CAS No. |
153448-59-0 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
5-methyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C6H10O2/c1-5-2-6(3-7)4-8-5/h3,5-6H,2,4H2,1H3 |
InChI Key |
AOLORHYBQLFMBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CO1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid](/img/structure/B13450347.png)
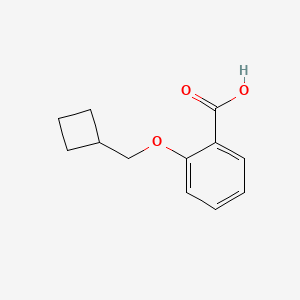
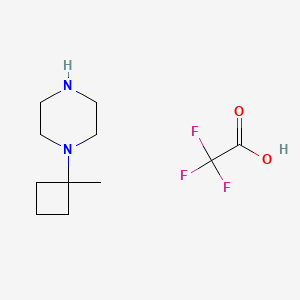
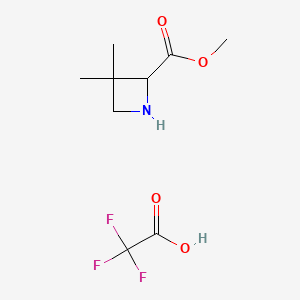
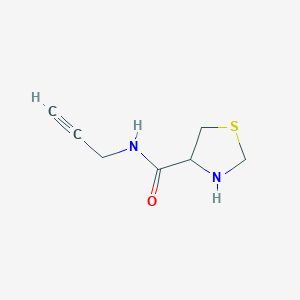
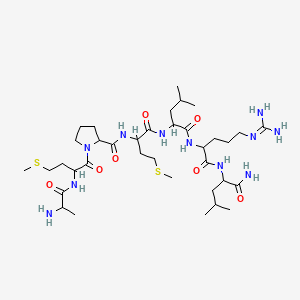
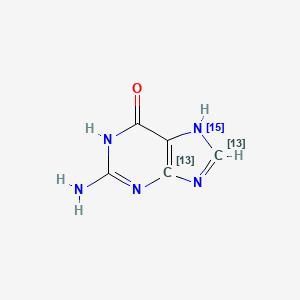
![[(R,R)-Teth-TsDpen RuCl]](/img/structure/B13450394.png)

